An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate. As a specialized hydrazine derivative, this compound holds potential interest for researchers in medicinal chemistry and materials science. Given the absence of published experimental NMR data for this specific molecule in readily available literature, this document leverages established principles of NMR spectroscopy and draws upon spectral data from structurally analogous compounds to provide a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the expected NMR characteristics for structural verification and quality control. We will explore the theoretical basis for the predicted chemical shifts, present the data in a clear, tabular format, and provide a detailed, field-proven experimental protocol for the acquisition and analysis of such spectra.
Introduction: The Role of NMR in Modern Chemical Synthesis
In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of chemical characterization, offering unparalleled insight into the molecular framework of a compound. tert-Butyl 2,2-dimethylhydrazine-1-carboxylate is a molecule featuring a tert-butoxycarbonyl (Boc) protecting group attached to a dimethylated hydrazine moiety. The Boc group is a staple in organic synthesis, particularly in peptide chemistry, for its stability under various conditions and its facile, selective removal under acidic conditions[1]. The dimethylhydrazine component offers a unique scaffold for further chemical elaboration.
Accurate interpretation of the ¹H and ¹³C NMR spectra is the primary method for confirming the successful synthesis of this target molecule and for identifying any potential impurities. This guide serves to bridge the gap in the existing literature by providing a detailed predictive analysis, thereby equipping researchers with the necessary knowledge to identify and characterize this compound.
Molecular Structure and Predicted NMR Environments
The structure of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate contains three distinct proton environments and five distinct carbon environments. The chemical shifts of these nuclei are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the overall electronic structure of the molecule.
The molecular structure with a systematic numbering for NMR assignment is presented below:
Figure 1: Molecular structure of tert-Butyl 2,2-dimethylhydrazine-1-carboxylate with atom numbering for NMR assignments.
Based on this structure, we can predict the following NMR signals:
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¹H NMR:
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A singlet for the nine equivalent protons of the tert-butyl group (H¹/H²/H³/H⁴).
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A singlet for the six equivalent protons of the two N-methyl groups (H⁶/H⁷).
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A signal for the N-H proton, which may be broad and its chemical shift can be concentration-dependent.
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¹³C NMR:
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A signal for the three equivalent methyl carbons of the tert-butyl group (C¹/C²/C³).
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A signal for the quaternary carbon of the tert-butyl group (Cq¹).
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A signal for the carbonyl carbon of the carbamate group (C⁵).
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A signal for the two equivalent N-methyl carbons (C⁶/C⁷).
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A signal for the quaternary carbon of the carbamate group attached to the oxygen (part of the Boc group).
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Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will be characterized by its simplicity, with two prominent singlet signals corresponding to the chemically equivalent protons of the tert-butyl and N,N-dimethyl groups. The chemical shift values are predicted based on data for similar N-Boc protected compounds and N-methylated hydrazines.
Table 1: Predicted ¹H NMR Data for tert-Butyl 2,2-dimethylhydrazine-1-carboxylate in CDCl₃
| Assigned Protons (see Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| H¹, H², H³, H⁴ | 1.45 - 1.55 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C bonds. Their signal appears as a sharp singlet. In various tert-butyl carbamates, this signal consistently appears in the 1.4-1.5 ppm range[2]. |
| H⁶, H⁷ | 2.60 - 2.80 | Singlet (s) | 6H | The six protons of the two methyl groups attached to N² are also chemically equivalent, resulting in a single singlet. The electronegativity of the adjacent nitrogen atom shifts this signal downfield relative to the tert-butyl protons. |
| N¹-H | 5.0 - 6.5 | Broad Singlet (br s) | 1H | The chemical shift of N-H protons is highly variable and depends on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. It often appears as a broad signal. In related Boc-protected hydrazines, this proton is often observed in this region[3]. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts are estimated based on established ranges for carbamates and alkylamines[4].
Table 2: Predicted ¹³C NMR Data for tert-Butyl 2,2-dimethylhydrazine-1-carboxylate in CDCl₃
| Assigned Carbons (see Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C¹, C², C³, C⁴ | 28.0 - 29.0 | The methyl carbons of the tert-butyl group are highly shielded and consistently appear in this upfield region. This is a characteristic signal for the Boc group[3]. |
| C⁶, C⁷ | 45.0 - 50.0 | The two N-methyl carbons are equivalent and are deshielded by the electronegative nitrogen atom, placing their signal in this range, typical for N,N-dimethylamino groups. |
| Cq¹ | 80.0 - 82.0 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. This signal is a key identifier for the Boc protecting group and is typically found around 80-81 ppm in similar structures[2]. |
| C⁵ | 155.0 - 157.0 | The carbonyl carbon of the carbamate group is significantly deshielded due to the double bond to one oxygen and a single bond to another oxygen and a nitrogen. This downfield shift is characteristic of carbamate carbonyls[3][4]. |
Experimental Protocol for NMR Acquisition and Analysis
To ensure the generation of high-quality, reproducible NMR data for structural verification, the following protocol is recommended. This protocol is designed as a self-validating system, incorporating standard practices for sample preparation and instrument operation.
Sample Preparation
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Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent peak in the ¹H NMR spectrum (δ ~7.26 ppm). Ensure the use of high-purity CDCl₃ (≥99.8% D) to minimize the interference from residual protio-solvent[5].
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Sample Weighing: Accurately weigh approximately 5-10 mg of the purified tert-Butyl 2,2-dimethylhydrazine-1-carboxylate sample directly into a clean, dry NMR tube.
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Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.
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Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). If not present, a small drop of TMS can be added.
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Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogeneous solution.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:
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¹H NMR Spectroscopy:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Number of Scans (NS): 16 to 32 scans.
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Relaxation Delay (D1): 1-2 seconds.
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Acquisition Time (AQ): 3-4 seconds.
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Spectral Width (SW): 0-12 ppm.
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¹³C NMR Spectroscopy:
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
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Number of Scans (NS): 1024 to 4096 scans (or more, depending on sample concentration).
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Relaxation Delay (D1): 2 seconds.
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Acquisition Time (AQ): 1-2 seconds.
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Spectral Width (SW): 0-220 ppm.
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Data Processing
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Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
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Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
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Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
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Referencing: Reference the ¹H spectrum to the TMS signal at δ 0.00 ppm or the residual CDCl₃ signal at δ 7.26 ppm. Reference the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm[6][7].
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Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Figure 2: A standardized workflow for NMR sample preparation, data acquisition, and processing.
Causality and Field-Proven Insights
The choice of experimental parameters is guided by the fundamental principles of NMR and extensive field experience.
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Expertise in Solvent Choice: While CDCl₃ is a common choice, for compounds with poor solubility, other solvents like DMSO-d₆ or Acetone-d₆ could be used. However, it is crucial to note that the chemical shifts, particularly of the N-H proton, will change significantly in more polar or hydrogen-bond-accepting solvents[7]. The use of CDCl₃ is a good starting point as it is less likely to engage in strong hydrogen bonding with the N-H proton, leading to a more representative chemical shift.
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Trustworthiness Through Self-Validation: The protocol described is inherently self-validating. The presence of the characteristic signals for the Boc group (a 9H singlet around 1.4-1.5 ppm and a quaternary carbon around 80-81 ppm) provides an internal check for the integrity of this key functional group. The integration of the ¹H NMR signals must correspond to the proton count of the molecule (a 9:6:1 ratio), providing quantitative confirmation of the structure. Any significant deviation would indicate the presence of impurities or an incorrect structure.
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Authoritative Grounding in Chemical Principles: The predicted chemical shifts are grounded in the well-understood effects of shielding and deshielding. The electronegative oxygen and nitrogen atoms pull electron density away from adjacent carbon and hydrogen atoms. This deshielding effect causes their nuclei to experience a stronger external magnetic field, and thus they resonate at a higher frequency (further downfield). Conversely, the alkyl protons and carbons of the tert-butyl group are shielded and appear upfield.
Conclusion
While experimental spectral data for tert-Butyl 2,2-dimethylhydrazine-1-carboxylate is not currently available in the public domain, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of its structural components and comparison with analogous molecules. This guide provides a robust predictive framework, summarizing the expected chemical shifts and multiplicities in a clear, tabular format. Furthermore, the detailed experimental protocol offers a standardized method for acquiring high-quality NMR data, ensuring that researchers can confidently verify the structure of this compound upon its synthesis. The principles and workflows outlined herein represent best practices in the field of chemical analysis and are designed to uphold the highest standards of scientific integrity.
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National Institute of Standards and Technology (NIST). (2012). 13C - NMR Absorptions of Major Functional Groups. Retrieved from [Link]
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